

An In-depth Technical Guide to (Z)-11-Hexadecenoic Acid (C₁₆H₃₀O₂)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-11-Hexadecenoic acid

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Abstract

(Z)-11-Hexadecenoic acid, a monounsaturated omega-5 fatty acid, is a molecule of growing interest in biomedical research. While it shares the molecular formula C₁₆H₃₀O₂ with other hexadecenoic acid isomers, its unique structural configuration imparts distinct biological activities. This guide provides a comprehensive overview of **(Z)-11-Hexadecenoic acid**, with a particular focus on its more prevalent and studied isomer, palmitoleic acid ((Z)-9-Hexadecenoic acid), which is often discussed in the broader context of C₁₆:1 fatty acids. This document details its physicochemical properties, biological roles as a lipokine, involvement in key signaling pathways such as mTOR and TLR4, and established experimental protocols for its analysis. The information is intended to serve as a foundational resource for professionals engaged in metabolic research, immunology, and drug development.

Introduction

(Z)-11-Hexadecenoic acid is a monounsaturated fatty acid belonging to the larger class of lipids.^{[1][2][3]} It is structurally defined by a 16-carbon chain with a single cis-double bond located at the 11th carbon from the carboxyl end.^{[1][2][4]} In biological systems, this fatty acid and its isomers are key components of cell membranes and serve as energy sources. A closely related and more extensively studied isomer is Palmitoleic acid ((Z)-9-Hexadecenoic acid), which is recognized as a "lipokine"—a lipid hormone secreted by adipose tissue that communicates with and regulates metabolic processes in distant organs like the liver and

skeletal muscle.[\[2\]](#)[\[3\]](#)[\[5\]](#) This guide will cover the specific data for **(Z)-11-Hexadecenoic acid** where available and draw upon the wealth of research on palmitoleic acid to illustrate the biological significance of the C16:1 fatty acid class.

Physicochemical and Spectroscopic Data

The fundamental properties of **(Z)-11-Hexadecenoic acid** are summarized below. These data are critical for its identification, purification, and use in experimental settings.

Table 1: Physicochemical Properties of (Z)-11-Hexadecenoic Acid

Property	Value	Source
Molecular Formula	C16H30O2	[1] [2] [3]
Molecular Weight	254.41 g/mol	[1] [3]
CAS Number	2416-20-8	[1] [2]
Physical State	Liquid	[1]
Boiling Point (est.)	368.9 °C at 760 mmHg	[6]
Water Solubility (est.)	0.1334 mg/L at 25 °C	[6]
logP (o/w) (est.)	6.1 - 6.64	[3] [6]
IUPAC Name	(11Z)-hexadec-11-enoic acid	[2]
Synonyms	cis-11-Hexadecenoic acid, Palmitvaccenic acid	[1] [4]

Table 2: Spectroscopic Data Summary

Spectroscopic Method	Key Features
Mass Spectrometry (EI)	Molecular Ion (M ⁺): m/z 254. Fragmentation pattern shows characteristic losses of (CH ₂) _n CH ₃ clusters (peaks separated by 14 mass units).[7][8]
¹ H-NMR Spectroscopy	Expected signals include: terminal methyl group (~0.9 ppm), multiple methylene groups (~1.3 ppm), protons adjacent to the double bond (~2.0 ppm), olefinic protons (~5.3 ppm), and a carboxylic acid proton (>10 ppm).
¹³ C-NMR Spectroscopy	Expected signals include: carboxylic carbon (~179 ppm), olefinic carbons (~130 ppm), and multiple aliphatic carbons (14-34 ppm).

Biological Significance and Signaling Pathways

(Z)-11-Hexadecenoic acid and its isomers, particularly palmitoleic acid, are not merely structural lipids but active signaling molecules with profound effects on metabolic and inflammatory pathways.

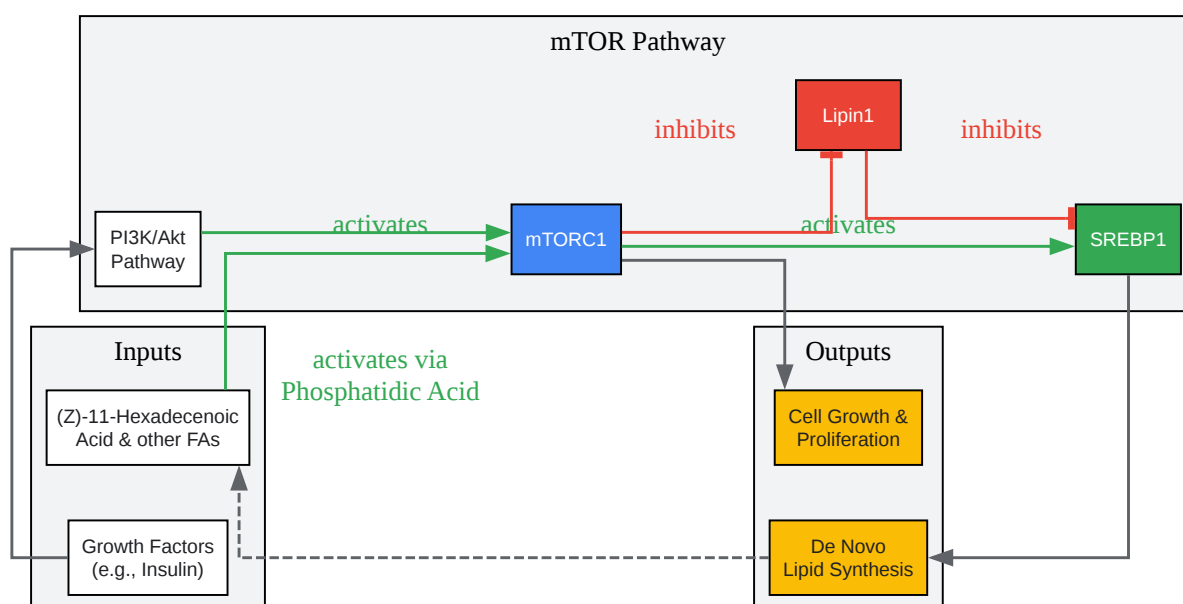
Role as a Lipokine in Metabolic Regulation

Palmitoleic acid is a well-established lipokine, released by adipose tissue to regulate systemic metabolism.[2][3][9] It enhances insulin sensitivity in skeletal muscle and suppresses fat accumulation in the liver (hepatic steatosis).[3][5] This action positions it as a beneficial regulator in the context of metabolic syndrome, obesity, and type 2 diabetes.[2][9] The biosynthesis from palmitic acid is primarily catalyzed by stearoyl-CoA desaturase-1 (SCD1).[2]

Involvement in mTOR Signaling

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. mTOR, particularly the mTORC1 complex, promotes the synthesis of lipids, including fatty acids, through the activation of the transcription factor SREBP1 (Sterol Regulatory Element-Binding Protein 1).[10][11] Fatty acids, in turn, can activate mTOR signaling, creating a feedback loop. The de novo synthesis of phosphatidic acid

from fatty acids is a key step in this activation process.[12] This relationship highlights the integral role of fatty acids in cellular anabolic processes.

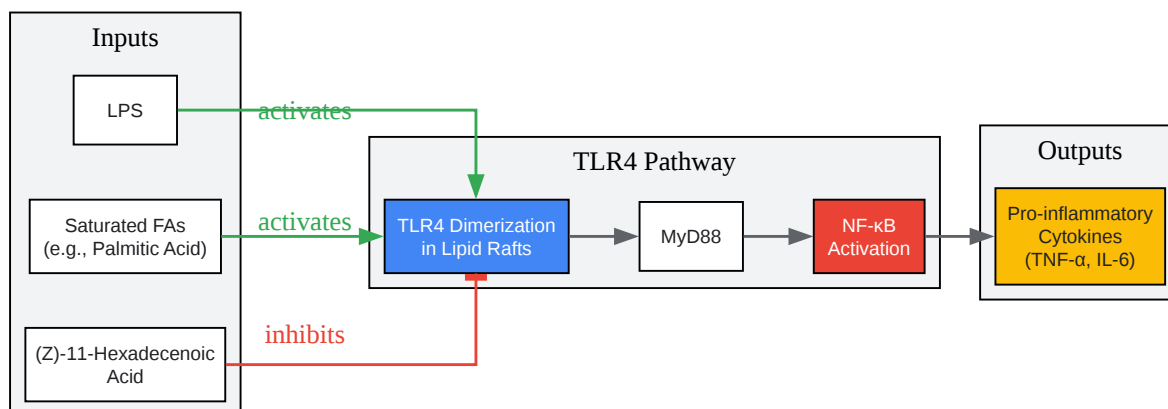


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Caption: mTOR signaling pathway and its regulation by fatty acids.

Modulation of Inflammatory Signaling via TLR4

Toll-like receptor 4 (TLR4) is a key component of the innate immune system, famously recognizing lipopolysaccharide (LPS) from Gram-negative bacteria.[13] Emerging evidence indicates that TLR4 can also be modulated by nutritional fatty acids. While saturated fatty acids (like palmitic acid) can act as agonists, promoting a pro-inflammatory response, monounsaturated fatty acids like palmitoleic acid exhibit anti-inflammatory effects.[14][15][16] They can inhibit LPS-induced inflammation by downregulating the expression of NF- κ B and subsequent pro-inflammatory cytokines like TNF- α , IL-6, and IL-1 β . [14][15][16] This is achieved, in part, by preventing the dimerization and recruitment of TLR4 into lipid rafts, a critical step for signal initiation.[17]



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Caption: Modulation of TLR4-mediated inflammation by fatty acids.

Experimental Protocols

Accurate analysis of **(Z)-11-Hexadecenoic acid** in biological matrices is essential for research. The following section outlines a standard protocol for the extraction, derivatization, and quantification of total fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of Total Fatty Acids by GC-MS

This protocol is adapted from established methods for analyzing fatty acid profiles in biological samples such as plasma, cells, or tissues.^{[1][18][19]}

Objective: To extract all lipids from a biological sample, hydrolyze ester bonds to release constituent fatty acids, derivatize them to fatty acid methyl esters (FAMES), and quantify them using GC-MS.

Materials:

- Biological sample (e.g., 100 µL plasma, 10⁶ cells)

- Internal Standard (IS) solution (e.g., Heptadecanoic acid (C17:0) or deuterated standards in methanol)
- Chloroform:Methanol (2:1, v/v)
- 0.9% NaCl solution
- BF₃-Methanol (14%) or Methanolic HCl
- Hexane (GC grade)
- Anhydrous Sodium Sulfate
- GC vials with inserts

Procedure:

- Homogenization & Lipid Extraction (Folch Method): a. To the sample in a glass tube, add a known amount of internal standard. b. Add 20 volumes of Chloroform:Methanol (2:1) to the sample volume (e.g., 2 mL for 100 μ L of plasma). c. Vortex vigorously for 2 minutes to create a single-phase mixture. d. Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL). e. Vortex again for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic layer (containing lipids) using a Pasteur pipette and transfer to a new glass tube.
- Solvent Evaporation: a. Dry the lipid extract completely under a gentle stream of nitrogen gas in a heating block set to 40-50 °C.
- Saponification and Methylation (Derivatization): a. To the dried lipid film, add 1-2 mL of 14% BF₃-Methanol. b. Seal the tube tightly with a Teflon-lined cap. c. Heat at 100 °C for 30 minutes in a heating block or oven. This step simultaneously hydrolyzes ester bonds and methylates the free carboxyl groups. d. Allow the tube to cool to room temperature.
- FAME Extraction: a. Add 1 mL of hexane and 1 mL of distilled water to the tube. b. Vortex vigorously for 1 minute and centrifuge briefly to separate phases. c. Transfer the upper hexane layer, containing the FAMEs, to a new tube. d. Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

- Sample Concentration and GC-MS Analysis: a. Evaporate the hexane under a gentle stream of nitrogen to a final volume of approximately 50-100 μL . b. Transfer the concentrated FAMES to a GC vial with an insert. c. Inject 1 μL into the GC-MS system.

GC-MS Parameters (Example):

- Column: HP-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 μm).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector: 250 $^{\circ}\text{C}$, Splitless mode.
- Oven Program: Initial temperature of 100 $^{\circ}\text{C}$, hold for 2 min, ramp at 10 $^{\circ}\text{C}/\text{min}$ to 250 $^{\circ}\text{C}$, hold for 10 min.
- MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 50-550.
- Identification: FAMES are identified by comparing their retention times and mass spectra to those of a commercial FAME standard mixture (e.g., Supelco 37 Component FAME Mix).
- Quantification: The concentration of each fatty acid is calculated by comparing its peak area to the peak area of the internal standard and referencing a calibration curve.

Caption: Workflow for fatty acid analysis by GC-MS.

Conclusion and Future Directions

(Z)-11-Hexadecenoic acid and its isomers represent a class of bioactive lipids with significant potential in health and disease. Their role as lipokines in regulating systemic metabolism and their ability to modulate inflammatory pathways underscore their importance beyond simple structural components. The data and protocols presented in this guide offer a technical foundation for researchers exploring the therapeutic potential of these fatty acids. Future research should focus on elucidating the specific signaling roles of less common isomers like **(Z)-11-Hexadecenoic acid**, developing targeted therapeutic strategies that leverage their anti-inflammatory and insulin-sensitizing properties, and refining analytical methods for their precise quantification in complex biological systems.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (Z)-11-Hexadecenoic Acid (C₁₆H₃₀O₂)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013448#z-11-hexadecenoic-acid-molecular-formula-c16h30o2]

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